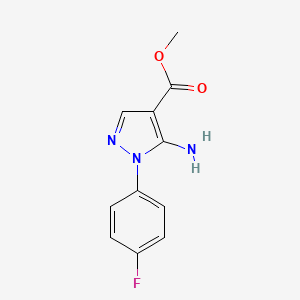

methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Historical Context and Development of Pyrazole-4-carboxylate Derivatives

The development of pyrazole-4-carboxylate derivatives traces its origins to the foundational work in pyrazole chemistry initiated in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, who made the initial discovery of antipyretic action in pyrazole derivatives, fundamentally establishing the significance of this heterocyclic system in medicinal chemistry. Knorr's pioneering work laid the groundwork for subsequent research that would eventually lead to the development of sophisticated pyrazole derivatives, including the carboxylate-substituted variants that are of contemporary interest.

The classical synthetic methodology for pyrazole construction was further advanced by German chemist Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This foundational synthetic approach established the fundamental principles that would later be adapted and refined for the preparation of more complex pyrazole derivatives, including those bearing carboxylate functional groups. The evolution of pyrazole chemistry throughout the twentieth century demonstrated the versatility of this heterocyclic system and its capacity for functionalization at various positions.

The specific development of aminopyrazole-4-carboxylate derivatives emerged as researchers recognized the potential for combining the biological activity associated with aminopyrazoles with the synthetic versatility provided by carboxylate functionality. The ester group at the 4-position of the pyrazole ring offers opportunities for further chemical modification, making these compounds valuable synthetic intermediates. Research into pyrazole-4-carboxylate systems has been driven by their potential applications in pharmaceutical chemistry, where the combination of amino and ester functionalities can provide enhanced biological activity and improved pharmacokinetic properties.

The incorporation of fluorinated aromatic substituents, as seen in methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, represents a more recent development in pyrazole chemistry, reflecting the growing understanding of the role of fluorine substitution in drug design. The strategic placement of fluorine atoms in organic molecules has become a standard approach in medicinal chemistry due to the unique properties that fluorine imparts, including enhanced metabolic stability and improved binding affinity to biological targets. This evolution in pyrazole derivative design demonstrates the continuous refinement of synthetic strategies to optimize molecular properties for specific applications.

Properties

IUPAC Name |

methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFPSWPMBRSTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301188357 | |

| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121716-19-6 | |

| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Several studies indicate that methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate exhibits promising anticancer properties. Research has shown that compounds containing the pyrazole ring can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, a study demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have revealed that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This mechanism may provide therapeutic benefits for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's stability and functionality, making it suitable for applications in coatings and adhesives .

Nanotechnology

The compound's unique chemical structure allows it to be utilized in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers can enhance drug solubility and bioavailability, targeting specific tissues or cells more effectively .

Case Study 1: Anticancer Research

A recent study focused on synthesizing various derivatives of this compound to evaluate their cytotoxic effects against breast cancer cells. The results indicated that certain modifications significantly increased the compound's potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Applications

A clinical trial assessed the efficacy of a topical formulation containing this compound in patients with psoriasis. The formulation showed a marked reduction in lesion size and associated symptoms over a treatment period of eight weeks, highlighting its potential as a therapeutic agent for skin inflammatory conditions .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

The following sections analyze structural analogs of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, focusing on substituent variations and their impact on physicochemical properties and biological activity.

Ester Group Modifications

Substitution of the methyl ester with other esters (e.g., ethyl) alters steric and electronic properties. For example:

*Calculated based on formula C12H12FN3O2.

†Similarity score relative to the methyl ester derivative.

Key Observations :

- Ethyl analogs exhibit higher melting points compared to methyl derivatives, likely due to increased van der Waals interactions .

Fluorophenyl Substituent Position

The position of fluorine on the phenyl ring influences electronic and steric effects:

‡Hypothetical based on SAR trends in kinase-targeted pyrazoles.

Key Observations :

- Para-substituted fluorophenyl derivatives (e.g., 4-F) are more common in literature, likely due to synthetic accessibility and balanced electronic effects .

Core Modifications: Carboxylate vs. Carboxamide

Replacing the carboxylate ester with a carboxamide group modifies hydrogen-bonding capacity:

§Observed in analogs targeting bacterial enzymes.

Key Observations :

Halogenated Derivatives

Introduction of halogens (e.g., Br) at the pyrazole C5 position impacts reactivity and steric bulk:

Key Observations :

- Brominated derivatives may serve as intermediates in cross-coupling reactions for further functionalization .

Biological Activity

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS Number 121716-19-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C11H10FN3O2

- Molecular Weight: 235.21 g/mol

- Structure: The compound features a pyrazole core substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition: It showed potent inhibition of biofilm formation, which is crucial for treating chronic infections associated with these bacteria.

Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates:

- Inhibition Potency: It demonstrated superior inhibitory activity compared to standard anti-inflammatory drugs like celecoxib and indomethacin, with IC50 values reported at 5.40 μM for COX-1 and 0.01 μM for COX-2 .

- Therapeutic Index: The selectivity index for COX inhibition suggests a favorable profile for further development as an anti-inflammatory agent.

Anticancer Activity

This compound has also shown promise in cancer research:

- Cell Proliferation Inhibition: Studies indicated that it effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action: The compound's mechanism appears to involve the modulation of key signaling pathways related to tumor growth and inflammation.

Synthesis and Derivatives

The synthesis of this compound has been optimized for high yield and purity:

| Step | Description | Yield |

|---|---|---|

| Synthesis | Reaction with lithium hydroxide in methanol | 95% |

| Purification | Filtration and acidification | High purity |

This efficient synthesis route allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on Antimicrobial Efficacy: A comparative study involving multiple pyrazole derivatives showed that this compound was among the most effective in inhibiting bacterial growth .

- Anti-inflammatory Research: Another investigation assessed its role in reducing inflammation in animal models, demonstrating significant reductions in inflammatory markers post-treatment .

- Cancer Cell Line Studies: Research on its effects on HeLa cells indicated a potential pathway for developing new anticancer therapies based on pyrazole derivatives .

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

One common method involves the reaction of 4-fluoroaniline derivatives or 4-fluorophenylhydrazine with β-ketoesters such as ethyl or methyl acetoacetate. The process proceeds as follows:

- Step 1: Synthesis of 4-fluorophenylhydrazine or direct use of 4-fluoroaniline converted to hydrazine derivative.

- Step 2: Condensation of 4-fluorophenylhydrazine with methyl acetoacetate under reflux in ethanol or methanol, often in the presence of acidic or basic catalysts, to form the pyrazole ring.

- Step 3: Amination at the 5-position can be achieved either by direct substitution or via reduction of a nitro precursor.

- Step 4: Esterification or direct use of methyl ester-containing starting materials ensures the methyl carboxylate group at the 4-position.

This method is widely used due to its straightforwardness and moderate to good yields.

1,3-Dipolar Cycloaddition of Diazo Compounds

An alternative approach involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes:

- Ethyl diazoacetate reacts with 4-fluorophenyl-substituted alkynes in the presence of catalysts such as zinc triflate.

- The cycloaddition forms pyrazole-5-carboxylate derivatives, which can be further aminated at the 5-position.

- This method offers high regioselectivity and yields, with mild reaction conditions.

Functional Group Transformations from Pyrazole Precursors

Starting from pyrazole dicarboxylic acid derivatives, stepwise transformations can be employed:

- Step 1: Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate to form diethyl 1-methyl pyrazole-3,5-dicarboxylate.

- Step 2: Hydrolysis and selective conversion of one carboxylate to an amide or amino group.

- Step 3: Conversion of amide to cyano group followed by reduction to amino group.

- Step 4: Introduction of the 4-fluorophenyl group via coupling reactions or starting from substituted ketones.

This multi-step approach is documented in patent literature and is suitable for industrial scale-up due to its controllable reaction conditions and high purity of products.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | 4-fluorophenylhydrazine + methyl acetoacetate | Reflux in ethanol/methanol, acid/base catalyst |

| Amination at 5-position | Reduction of nitro precursor or amide hydrolysis | Use of reducing agents like LiAlH4 or catalytic hydrogenation |

| Esterification | Methanol, acidic catalyst (e.g., H2SO4) | Ensures methyl ester formation |

| 1,3-Dipolar cycloaddition | Ethyl diazoacetate + alkyne, Zn(OTf)2 catalyst | Room temperature, mild conditions |

| Methylation | Iodomethane, K2CO3 in acetone | Heating at 60°C overnight |

| Amide formation | SOCl2 chlorination, ammonia in THF | Temperature control 0–5°C, stirring 8 hours |

| Cyanation and reduction | Trifluoroacetic anhydride, LiBH4 in THF/methanol | Room temperature, dropwise addition, stirring |

Research Findings and Yield Data

- The cyclocondensation methods typically yield this compound in 60–85% yields , depending on reaction time and purity of starting materials.

- The 1,3-dipolar cycloaddition approach can achieve yields up to 89% , with excellent regioselectivity and fewer side products.

- Multi-step functional group transformations from pyrazole dicarboxylates have reported yields of 70–90% per step, culminating in high overall purity and yield suitable for industrial production.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted hydrazines (e.g., 4-fluorophenylhydrazine). Hydrolysis of the ester intermediate (e.g., methyl 5-methyl-1-aryl-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid derivative, which can be further functionalized . Key intermediates should be characterized using:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of pyrazole ring formation.

- FTIR to verify carbonyl (C=O) and amino (N–H) groups.

- Mass spectrometry for molecular ion validation.

Q. How can the crystal structure and electronic properties of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and hydrogen-bonding networks. For example, analogous pyrazole derivatives exhibit triclinic or monoclinic systems with intermolecular N–H···O interactions stabilizing the lattice . Complementary techniques include:

Q. What are the solubility challenges of this compound in biological assays, and how can they be mitigated?

The compound’s low aqueous solubility (e.g., <1 mg/mL in PBS) limits its utility in cell-based assays. Strategies to improve solubility include:

- Co-solvent systems (e.g., DMSO:PBS mixtures ≤0.1% v/v).

- Derivatization : Introducing polar groups (e.g., –OH, –SO3H) at the 5-amino position while retaining bioactivity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .

Advanced Research Questions

Q. How can regioselectivity issues during pyrazole ring formation be addressed in scaled-up synthesis?

Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For example, bulky substituents on hydrazines favor 1,3-disubstituted pyrazoles. To optimize yield and purity:

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Key steps include:

- Protein preparation : Retrieve target structures from PDB (e.g., 6COX) and remove water/ligands.

- Docking validation : Compare results with known inhibitors (e.g., celecoxib) using RMSD <2.0 Å as a threshold .

- Free-energy calculations : MM-PBSA/GBSA to quantify binding energies (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from nM to µM) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and controls.

- Impurity profiling : HPLC-PDA (≥95% purity) to exclude confounding byproducts .

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.